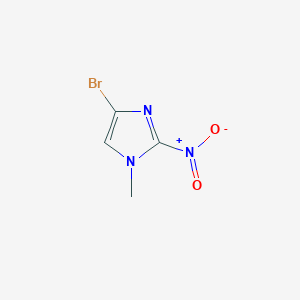

4-Bromo-1-methyl-2-nitro-1h-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-methyl-2-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2/c1-7-2-3(5)6-4(7)8(9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBYDLKQWOUNMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30559319 | |

| Record name | 4-Bromo-1-methyl-2-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121816-79-3 | |

| Record name | 4-Bromo-1-methyl-2-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Potential of 4-Bromo-1-methyl-2-nitro-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical and Structural Data

The structural characteristics and physicochemical properties of 4-Bromo-1-methyl-2-nitro-1H-imidazole can be inferred from its constituent parts and similar molecules. The table below summarizes key data for related compounds to provide a comparative baseline.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 4-Bromo-2-nitro-1H-imidazole | 121816-84-0 | C₃H₂BrN₃O₂ | 191.97 | Harmful if swallowed, causes skin and eye irritation.[1] |

| 4-Bromo-1-methyl-1H-imidazole | 25676-75-9 | C₄H₅BrN₂ | 161.00 | Liquid form, density of 1.614 g/mL.[2] |

| 4-Bromo-2-methyl-5-nitro-1H-imidazole | 18874-52-7 | C₅H₅BrN₄O₂ | 234.02 | Yellow crystalline powder, melting point 190-192°C.[3][4] |

| 2-Bromo-4-nitro-1H-imidazole | 65902-59-2 | C₃H₂BrN₃O₂ | 191.97 | Key intermediate for antitubercular and antiparasitic agents.[5] |

Synthetic Pathways and Experimental Protocols

The synthesis of this compound would likely involve a multi-step process starting from a suitable imidazole precursor. Based on established methodologies for related compounds, a plausible synthetic route is outlined below.

Diagram: Proposed Synthesis of this compound

References

- 1. 4-Bromo-2-nitro-1H-imidazole | C3H2BrN3O2 | CID 14358387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-1-methyl-1H-imidazole 95 25676-75-9 [sigmaaldrich.com]

- 3. nbinnochem.com [nbinnochem.com]

- 4. 4-bromo-2-methyl-5-nitro-1h-imidazole Cas:18874-52-7 - Grade: Medicine Grade at Best Price in Ningbo | Ningbo Inno Pharmchem Co., Ltd. [tradeindia.com]

- 5. 2-Bromo-4-nitroimidazole | 65902-59-2 | Benchchem [benchchem.com]

An In-depth Technical Guide to 4-Bromo-1-methyl-2-nitro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and known properties of 4-Bromo-1-methyl-2-nitro-1H-imidazole. It includes a plausible synthetic protocol based on related compounds and details its role as a potential therapeutic agent, particularly within the class of nitroimidazole radiosensitizers.

Core Molecular Attributes

This compound is a halogenated nitroimidazole derivative. Its structure is characterized by an imidazole ring, a five-membered heterocycle containing two nitrogen atoms. The key functional groups, which dictate its chemical reactivity and biological activity, are a bromine atom at the fourth position, a methyl group on the first nitrogen, and a nitro group at the second position.

Molecular Structure:

The canonical SMILES representation for this structure is CN1C(=NC=C1Br)N(=O)=O.

Molecular Weight:

Based on its molecular formula, C₄H₄BrN₃O₂, the calculated molecular weight is 206.00 g/mol [1].

Physicochemical and Quantitative Data

Direct experimental data for this compound is limited in publicly accessible literature. The table below summarizes available data for the target compound and its close structural isomers, providing a comparative reference.

| Property | This compound | 4-Bromo-2-methyl-5-nitro-1H-imidazole (Isomer) | 4-Bromo-2-nitro-1H-imidazole (Precursor) | 4-Bromo-1-methyl-1H-imidazole (Related) |

| Molecular Formula | C₄H₄BrN₃O₂ | C₄H₄BrN₃O₂ | C₃H₂BrN₃O₂ | C₄H₅BrN₂ |

| Molecular Weight | 206.00 g/mol | 206.00 g/mol [1] | 191.97 g/mol [2] | 161.00 g/mol [3][4] |

| Appearance | - | Yellow crystalline powder[5], Cream solid[6] | - | Liquid[3] |

| Melting Point | - | 190-192 °C[5], 225 °C (dec.)[6] | - | - |

| Density | - | - | - | 1.614 g/mL at 25 °C[3] |

| Refractive Index | - | - | - | n20/D 1.545[3] |

| LogP (Octanol/Water) | - | 1.14[1] | 1.2[2] | 0.4[4] |

| CAS Number | Not available | 18874-52-7[1][5][6][7] | 121816-84-0[2] | 25676-75-9[3][4] |

Experimental Protocols

Objective: Synthesis of this compound via bromination.

Materials:

-

1-methyl-2-nitroimidazole

-

N-Bromosuccinimide (NBS)

-

Anhydrous Dichloromethane (DCM) or similar aprotic solvent

-

Inert gas (Nitrogen or Argon)

-

Sodium thiosulfate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet is charged with 1-methyl-2-nitroimidazole (1 equivalent).

-

Dissolution: Anhydrous DCM is added to dissolve the starting material completely. The solution is cooled to 0 °C using an ice bath.

-

Bromination: N-Bromosuccinimide (1.05 equivalents) is added portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains between 0-5 °C.

-

Reaction Monitoring: The reaction is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is quenched by adding a 10% aqueous solution of sodium thiosulfate to neutralize any remaining bromine. The mixture is stirred for 15 minutes.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The organic layers are combined.

-

Washing and Drying: The combined organic phase is washed with water, followed by brine. It is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product, which may contain a mixture of regioisomers (4-bromo and 5-bromo), is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the desired this compound isomer.

-

Characterization: The structure and purity of the final product are confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity and Signaling Pathway

Nitroimidazoles are a class of compounds extensively investigated for their therapeutic potential, particularly as radiosensitizers for hypoxic (low oxygen) tumors[10][11][12]. Solid tumors often contain hypoxic regions, which are notoriously resistant to radiation therapy because oxygen is required to "fix" radiation-induced DNA damage, making it permanent and lethal to the cell.

This compound, by virtue of its nitro group, is predicted to function as an oxygen-mimetic agent. Under hypoxic conditions, the nitro group can be enzymatically reduced by cellular reductases to form highly reactive radical anions and other reactive species. These species can then mimic oxygen by reacting with and fixing DNA radicals created by ionizing radiation, thus enhancing the killing of cancer cells in a low-oxygen environment[10]. The addition of a bromine atom may further enhance this effect, as heavy atoms can increase the absorption of X-rays and lead to localized energy deposition[13].

References

- 1. 4-bromo-2-methyl-5-nitroimidazole [stenutz.eu]

- 2. 4-Bromo-2-nitro-1H-imidazole | C3H2BrN3O2 | CID 14358387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-1-methyl-1H-imidazole 95 25676-75-9 [sigmaaldrich.com]

- 4. 4-Bromo-1-methyl-1H-imidazole | C4H5BrN2 | CID 1277653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2-methyl-5-nitro-1H-imidazole CAS:18874-52-7, Medicine Grade, Bulk Supply at Best Price [nbinnochem.com]

- 6. 4-Bromo-2-methyl-5-nitro-1H-imidazole | CAS#:18874-52-7 | Chemsrc [chemsrc.com]

- 7. 4-bromo-2-methyl-5-nitro-1h-imidazole Cas:18874-52-7 - Grade: Medicine Grade at Best Price in Ningbo | Ningbo Inno Pharmchem Co., Ltd. [tradeindia.com]

- 8. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]

- 9. thieme-connect.de [thieme-connect.de]

- 10. What is the mechanism of Nimorazole? [synapse.patsnap.com]

- 11. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Photodissociation of bromine-substituted nitroimidazole radiosensitizers - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP04888D [pubs.rsc.org]

synthesis pathway for 4-Bromo-1-methyl-2-nitro-1h-imidazole

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole

For researchers, scientists, and professionals in drug development, the synthesis of halogenated nitroimidazoles is of significant interest due to their potential applications as intermediates in the creation of novel therapeutic agents. This technical guide provides a detailed overview of the primary synthetic pathways for this compound, complete with experimental protocols, quantitative data, and process visualizations.

Introduction

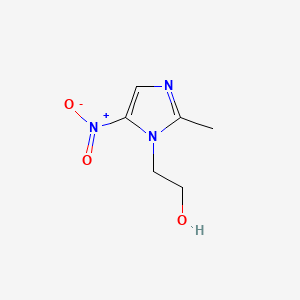

This compound is a key building block in medicinal chemistry. The strategic placement of the bromo and nitro functionalities on the imidazole ring allows for diverse chemical modifications, making it a valuable precursor for the synthesis of more complex molecules with potential biological activity. This document outlines two principal methods for its synthesis: the direct bromination of 1-methyl-2-nitroimidazole and a multi-step pathway commencing with 2-nitroimidazole.

Synthesis Pathway 1: Direct Bromination of 1-methyl-2-nitroimidazole

This approach is the most straightforward method for the synthesis of this compound. The reaction's selectivity is highly dependent on the solvent used, with dioxane favoring the formation of the desired 4-bromo isomer.[1][2]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 1-methyl-2-nitroimidazole | [1][2] |

| Brominating Agent | Bromine (Br₂) | [2] |

| Solvent | 1,4-Dioxane | [1][2] |

| Product Ratio | 4:1 (4-Bromo- : 5-Bromo-) | [1] |

| Yield | Not explicitly stated for the isolated 4-bromo isomer |

Experimental Protocol

The following protocol is based on the procedure described in the literature for the controlled bromination of 1-methyl-2-nitroimidazole.[2]

Materials:

-

1-methyl-2-nitroimidazole

-

Bromine

-

1,4-Dioxane

Procedure:

-

Dissolve 1-methyl-2-nitroimidazole (0.5 g) in 70 mL of 1,4-dioxane.

-

With vigorous stirring, add 1 mL of bromine to the solution.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting residue, a mixture of 4-bromo- and 5-bromo-1-methyl-2-nitroimidazole, can be separated by column chromatography on silica gel.

Logical Relationship Diagram

Caption: Direct bromination of 1-methyl-2-nitroimidazole leading to isomeric products.

Synthesis Pathway 2: Multi-step Synthesis from 2-Nitroimidazole

This pathway involves a three-step process: protection of the imidazole nitrogen, followed by bromination and subsequent deprotection. This method is designed to overcome the lack of regioselectivity observed in direct bromination.[3]

Quantitative Data

| Step | Reactants | Reagents/Solvents | Temperature | Time | Product | Yield | Reference |

| 1. Protection | 2-nitroimidazole | Sodium hydride, 2-(trimethylsilyl)ethoxymethyl chloride, THF | -5°C to room temp. | 1-3 h | 2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole | ~90% (based on optimized conditions) | [3] |

| 2. Bromination | Protected imidazole | N-Bromosuccinimide (NBS), DMF/CHCl₃ | Room temp. | 10-24 h | 4-bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole | Not specified for this step | [3] |

| 3. Deprotection | Brominated protected imidazole | Trifluoroacetic acid, DCM | Room temp. | 1-3 h | 4-bromo-2-nitro-1H-imidazole | Not specified for this step | [3] |

| Overall | 2-nitroimidazole | 4-bromo-2-nitro-1H-imidazole | ~61.1% - 67.5% | [3] |

Note: The final product of this pathway is 4-bromo-2-nitro-1H-imidazole. Methylation would be required as a subsequent step to obtain this compound.

Experimental Protocol

The following is a generalized protocol based on the details provided in the patent literature.[3]

Step 1: Protection of 2-Nitroimidazole

-

To a solution of 2-nitroimidazole in anhydrous tetrahydrofuran (THF) at -5°C, add sodium hydride portion-wise.

-

Allow the mixture to stir for 15 minutes to 1 hour.

-

Warm the reaction to room temperature and add 2-(trimethylsilyl)ethoxymethyl chloride.

-

Stir the reaction for 1-3 hours.

-

Upon completion, quench the reaction and extract the product, 2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole.

Step 2: Bromination

-

Dissolve the protected imidazole from Step 1 in a mixture of N,N-dimethylformamide (DMF) and chloroform (CHCl₃).

-

Add N-bromosuccinimide (NBS) to the solution.

-

Stir the mixture at room temperature for 10-24 hours.

-

After the reaction is complete, work up the mixture to isolate the product, 4-bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole.

Step 3: Deprotection

-

Dissolve the brominated protected imidazole from Step 2 in dichloromethane (DCM).

-

Add trifluoroacetic acid to the solution.

-

Stir the reaction at room temperature for 1-3 hours.

-

Upon completion, neutralize the reaction and extract the final product, 4-bromo-2-nitro-1H-imidazole.

Experimental Workflow Diagram

Caption: A multi-step synthesis of this compound from 2-nitroimidazole.

Conclusion

This guide has detailed two viable synthetic routes to this compound. The choice of pathway will depend on the specific requirements of the researcher, including desired purity, scalability, and available starting materials. The direct bromination method is simpler but yields a mixture of isomers requiring separation. The multi-step synthesis offers better regioselectivity at the cost of additional synthetic steps. Both methods provide a foundation for the production of this important chemical intermediate for further drug development and research.

References

Spectroscopic and Synthetic Profile of 4-Bromo-1-methyl-2-nitro-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic properties of 4-Bromo-1-methyl-2-nitro-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental spectroscopic data for this specific molecule, this guide presents predicted data based on the analysis of closely related analogs. Detailed experimental protocols for its synthesis are also provided.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.8 | Singlet | 1H | H5 (imidazole ring) |

| ~ 3.8 - 4.0 | Singlet | 3H | N-CH₃ |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 145 - 150 | C2 (imidazole ring, attached to NO₂) |

| ~ 125 - 130 | C5 (imidazole ring) |

| ~ 110 - 115 | C4 (imidazole ring, attached to Br) |

| ~ 35 - 38 | N-CH₃ |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1550 - 1520 | Strong | Asymmetric NO₂ stretch |

| ~ 1350 - 1320 | Strong | Symmetric NO₂ stretch |

| ~ 3100 - 3000 | Medium | C-H stretch (imidazole ring) |

| ~ 2950 - 2850 | Medium | C-H stretch (methyl group) |

| ~ 1500 - 1400 | Medium-Strong | C=N and C=C stretching (imidazole ring) |

| ~ 1100 - 1000 | Medium | C-N stretch |

| ~ 700 - 600 | Medium-Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 205/207 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 189/191 | Medium | [M - O]⁺ |

| 159/161 | Medium | [M - NO₂]⁺ |

| 80 | High | [C₃H₂N₂Br]⁺ |

Experimental Protocols

A documented method for the synthesis of this compound involves the direct bromination of 1-methyl-2-nitroimidazole.

Synthesis of this compound

-

Materials: 1-methyl-2-nitroimidazole, N-Bromosuccinimide (NBS), suitable solvent (e.g., dioxane or a chlorinated solvent).

-

Procedure:

-

Dissolve 1-methyl-2-nitroimidazole in the chosen solvent in a round-bottom flask.

-

Add N-Bromosuccinimide (1.0 to 1.2 equivalents) to the solution portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

General Protocol for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

Process the spectra to determine chemical shifts, multiplicities, and coupling constants.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the purified solid compound using an ATR-FTIR spectrometer.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

-

-

Mass Spectrometry (MS):

-

Introduce a dilute solution of the purified compound into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.

-

Acquire the mass spectrum in positive ion mode.

-

Analyze the spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

-

Visualizations

Caption: Synthetic pathway for this compound.

Caption: Workflow for spectroscopic characterization of a chemical compound.

An In-depth Technical Guide on the Solubility and Stability of 4-Bromo-1-methyl-2-nitro-1h-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-methyl-2-nitro-1h-imidazole (CAS No. 121816-79-3) is a substituted nitroimidazole.[1] The nitroimidazole class of compounds is of significant interest in medicinal chemistry, with many derivatives exhibiting antimicrobial and other therapeutic properties.[2] The biological activity of nitroimidazoles is often linked to the nitro group, which is essential for their mechanism of action.[2] Understanding the solubility and stability of new entities like this compound is a critical step in the drug development process, influencing formulation, bioavailability, and storage.

This technical guide consolidates available information on related compounds to infer the likely physicochemical characteristics of this compound and provides detailed, adaptable experimental protocols for its empirical evaluation.

Physicochemical Properties of this compound and Related Compounds

To provide a contextual understanding of this compound's likely properties, the following table summarizes the computed physicochemical properties of the target compound alongside its unmethylated parent, 4-Bromo-2-nitro-1H-imidazole, and its precursor, 1-methyl-2-nitroimidazole. These values are computationally derived and serve as a predictive baseline.

| Property | This compound (Predicted) | 4-Bromo-2-nitro-1H-imidazole[3] | 1-Methyl-2-nitroimidazole[4] | 1-Methyl-4-nitroimidazole[5] |

| CAS Number | 121816-79-3 | 121816-84-0 | 1671-82-5 | 3034-42-2 |

| Molecular Formula | C4H4BrN3O2 | C3H2BrN3O2 | C4H5N3O2 | C4H5N3O2 |

| Molecular Weight | 206.00 g/mol | 191.97 g/mol | 127.10 g/mol | 127.10 g/mol |

| XLogP3 (Lipophilicity) | Not Available | 1.2 | -0.2 | -0.4 |

| Topological Polar Surface Area | Not Available | 74.5 Ų | 63.6 Ų | 63.6 Ų |

| Hydrogen Bond Donor Count | 0 | 1 | 0 | 0 |

| Hydrogen Bond Acceptor Count | 3 | 3 | 3 | 3 |

Data for 4-Bromo-2-nitro-1H-imidazole, 1-Methyl-2-nitroimidazole, and 1-Methyl-4-nitroimidazole are sourced from PubChem.

Based on these related structures, it can be inferred that this compound is a moderately lipophilic molecule. The presence of the bromine atom is expected to decrease its aqueous solubility compared to its non-brominated counterpart.

Solubility Profile (Predicted) and Experimental Protocol

While no specific solubility data for this compound exists, general solubility behavior can be anticipated. Imidazole itself is soluble in water and other polar solvents. However, the introduction of a bromo- and a nitro- group, along with a methyl group, will significantly alter its solubility profile. The bromine atom generally increases lipophilicity, which may lead to lower aqueous solubility.[6] Conversely, it is expected to have better solubility in organic solvents.

The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound and is recommended by the World Health Organization.[7][8]

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline at various pH levels, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Volumetric flasks and pipettes

-

Validated analytical instrument (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

-

Equilibration: Place the containers in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a syringe filter to remove any remaining particulates.[7]

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or µg/mL.

Caption: Workflow for equilibrium solubility determination.

Stability Profile (Predicted) and Experimental Protocol

The stability of nitroaromatic compounds can be influenced by factors such as pH, light, and the presence of oxidizing agents.[9] For instance, some nitroimidazoles have been shown to degrade in the presence of hydrogen peroxide and under certain pH and temperature conditions.[10] Photodegradation can also be a significant degradation pathway for nitroaromatic compounds.[4]

Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways, and to establish the intrinsic stability of a drug substance.[11] These studies are a key component of the International Council for Harmonisation (ICH) guidelines for stability testing.[10][11][12][13][14]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 N)

-

Sodium hydroxide (e.g., 0.1 N)

-

Hydrogen peroxide (e.g., 3%)

-

High-purity water

-

Temperature-controlled ovens

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure: A solution of this compound is subjected to the following stress conditions:

-

Acid Hydrolysis: The compound solution is mixed with an acidic solution and heated (e.g., at 60°C) for a specified period.

-

Base Hydrolysis: The compound solution is mixed with a basic solution and kept at room temperature or heated for a specified period.

-

Oxidative Degradation: The compound solution is treated with hydrogen peroxide at room temperature for a specified duration.

-

Thermal Degradation: The solid compound and a solution of the compound are exposed to high temperatures (e.g., 60-80°C) for a defined period.

-

Photostability: The solid compound and a solution of the compound are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13]

At appropriate time points, samples are withdrawn, neutralized if necessary, diluted, and analyzed using a validated stability-indicating HPLC method to determine the amount of the parent compound remaining and to detect any degradation products.

Caption: Workflow for forced degradation studies.

Conclusion

While specific experimental data for this compound is currently lacking, this guide provides a framework for its characterization. Based on the properties of related nitroimidazoles, it is anticipated that this compound will exhibit moderate lipophilicity and limited aqueous solubility. Its stability will likely be influenced by pH, oxidative conditions, and light exposure. The detailed experimental protocols provided herein offer a robust starting point for researchers to empirically determine the solubility and stability profiles of this compound, which is essential for its further development as a potential therapeutic agent.

References

- 1. 4-bromo-1-methy-2-nitro-1H-imidazole | 121816-79-3 [chemicalbook.com]

- 2. jocpr.com [jocpr.com]

- 3. 4-Bromo-2-nitro-1H-imidazole | C3H2BrN3O2 | CID 14358387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methyl-2-nitroimidazole | C4H5N3O2 | CID 15477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Methyl-4-nitroimidazole | C4H5N3O2 | CID 18209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-4-nitroimidazole | 65902-59-2 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. who.int [who.int]

- 9. 1H-Imidazole, 4-Bromo-1-Methyl-2-Nitro- | Properties, Uses, Safety Data, Supplier China | High Purity Imidazole Compounds [chemheterocycles.com]

- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. snscourseware.org [snscourseware.org]

- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 13. database.ich.org [database.ich.org]

- 14. upm-inc.com [upm-inc.com]

An In-Depth Technical Guide on the Potential Biological Activity of Nitroimidazole Compounds

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroimidazole compounds are a class of synthetic heterocyclic antimicrobials that have been a cornerstone in treating infections for decades.[1] Characterized by an imidazole ring bearing a nitro group, their initial discovery led to the development of drugs like metronidazole, which became a frontline treatment for anaerobic bacterial and protozoal infections.[2] In recent years, there has been a significant resurgence of interest in this scaffold, driven by the discovery of its potent activity against major global health threats like tuberculosis and its potential as a selective anticancer agent.[1][3]

This technical guide provides a comprehensive overview of the biological activities of nitroimidazole compounds. It delves into their core mechanism of action, explores their broad spectrum of antimicrobial and anticancer activities, presents quantitative data for comparative analysis, and details key experimental protocols for their evaluation.

Core Mechanism of Action: Bioreductive Activation

The defining characteristic of nitroimidazoles is that they are bio-reductive prodrugs.[4] Their activity is not inherent but is unlocked under specific physiological conditions, primarily low-oxygen (hypoxic or anaerobic) environments.[] This selective activation is central to both their efficacy and their spectrum of activity.

The process begins with the passive diffusion of the nitroimidazole compound into a target cell, such as an anaerobic bacterium or a hypoxic cancer cell.[4] Inside the cell, the compound's nitro group (-NO₂) undergoes a series of one-electron reductions, a process catalyzed by nitroreductase enzymes (NTRs) that are prevalent in anaerobic organisms or overexpressed in hypoxic tumor tissues.[][6]

This reduction converts the stable parent drug into highly reactive, short-lived intermediates, including nitro radical anions and hydroxylamines.[7] These cytotoxic species are the ultimate effectors of the drug's action. They interact non-specifically with cellular macromolecules, causing extensive damage. The primary target is often DNA, where the reactive intermediates cause strand breaks and helical structure destabilization, thereby inhibiting nucleic acid synthesis and leading to rapid cell death.[][8][9] This bactericidal and cytotoxic effect is highly selective for cells capable of reducing the prodrug.[9]

Spectrum of Biological Activities

The requirement for reductive activation endows nitroimidazoles with a diverse range of biological activities, concentrated in environments where low-oxygen conditions prevail.

Antimicrobial Activity (Bacteria & Protozoa)

The foundational application of nitroimidazoles is in treating infections caused by obligate anaerobic bacteria and certain protozoa.[8]

-

Anaerobic Bacteria: Compounds like metronidazole and tinidazole are highly effective against a wide range of Gram-positive and Gram-negative anaerobes, including Bacteroides fragilis, Clostridium species, and Fusobacterium.[][10] They are staples in treating intra-abdominal, gynecological, and soft-tissue infections.[4]

-

Protozoa: These drugs are the treatment of choice for infections caused by Trichomonas vaginalis (trichomoniasis), Giardia lamblia (giardiasis), and Entamoeba histolytica (amebiasis).[2][8]

-

Aerobic Bacteria: While classical nitroimidazoles are inactive against aerobic bacteria, newer derivatives have shown promise.[] For instance, certain indolin-2-one nitroimidazole hybrids exhibit potent activity against aerobic pathogens like S. aureus, suggesting a dual mechanism of action that may involve both reductive activation and direct inhibition of key enzymes such as topoisomerase IV.[11]

Antitubercular Activity

The discovery of nitroimidazoles' efficacy against Mycobacterium tuberculosis (Mtb) has been a major breakthrough, particularly for treating drug-resistant strains. Mtb can persist in a dormant, non-replicating state within hypoxic granulomas in the lungs, a condition that renders many standard antibiotics ineffective.

The antitubercular nitroimidazoles, including the approved drugs Delamanid and Pretomanid , are activated by a specific mycobacterial enzyme system.[12] The key enzyme is a deazaflavin-dependent nitroreductase (Ddn), which activates the prodrug.[13] The resulting reactive intermediates are believed to have a dual mechanism of action: they inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall, and generate reactive nitrogen species that cause respiratory poisoning.[14] Recently, the DprE2 subunit of decaprenylphosphoribose-2'-epimerase, an enzyme vital for cell wall arabinogalactan synthesis, was identified as a molecular target of activated pretomanid and delamanid.[13]

Anticancer Activity

The hypoxic microenvironment of solid tumors, which is linked to aggressive phenotypes and resistance to conventional therapies, provides an ideal target for the selective activation of nitroimidazoles.[15] In this context, they function as Hypoxia-Activated Prodrugs (HAPs) .[3]

Under the low-oxygen conditions found in tumors, reductases convert the nitroimidazole prodrug into a potent cytotoxin that kills cancer cells while sparing well-oxygenated healthy tissues.[16] This mechanism is also exploited in radiotherapy, where nitroimidazoles act as radiosensitizers. The electron-affinic nature of the activated drug "mimics" the effect of oxygen, fixing radiation-induced DNA damage and making hypoxic, radioresistant cells more susceptible to treatment.[15]

This activity is closely linked to the Hypoxia-Inducible Factor (HIF-1) signaling pathway. Hypoxia stabilizes the HIF-1α protein, which promotes the transcription of genes involved in tumor survival and progression.[17] Nitroimidazoles are activated in the same severely hypoxic regions, making them effective therapeutic agents and valuable tools for imaging tumor hypoxia.[18]

Quantitative Analysis of Biological Activity

The potency of nitroimidazole compounds is typically quantified by their Minimum Inhibitory Concentration (MIC) for bacteria or their Half-Maximal Inhibitory/Effective Concentration (IC₅₀/EC₅₀) for protozoa and cancer cells.

Table 1: Antitubercular Activity of Nitroimidazole Compounds against M. tuberculosis

| Compound | MIC Range (mg/L) | Activity Spectrum | Reference(s) |

|---|---|---|---|

| Delamanid | 0.001 - 0.024 | MDR-TB, XDR-TB | [14][19][20] |

| Pretomanid | 0.012 - 0.200 | MDR-TB, XDR-TB | [14][19][20] |

Note: Delamanid generally exhibits greater in vitro potency (lower MIC) than pretomanid against drug-resistant Mtb isolates.[14][19]

Table 2: Antiprotozoal Activity (IC₅₀/EC₅₀) of Representative Nitroimidazoles

| Compound Class / Example | Pathogen | Activity Range (µM) | Reference(s) |

|---|---|---|---|

| 2-Nitroimidazole | Toxoplasma gondii | IC₅₀: 5.43 | [21] |

| 5-Nitroimidazole Carboxamides | Giardia lamblia (Mtz-Resistant) | EC₅₀: 0.1 - 2.5 | [22] |

| 5-Nitroimidazole Carboxamides | Entamoeba histolytica | EC₅₀: 1.7 - 5.1 | [22] |

| 5-Nitroimidazole Carboxamides | Trichomonas vaginalis | EC₅₀: 0.6 - 1.4 | [22] |

| Metronidazole (Reference) | Giardia lamblia (Mtz-Resistant) | EC₅₀: 6.1 - 18 | [22] |

| Metronidazole (Reference) | Trichomonas vaginalis | EC₅₀: 0.8 |[22] |

Table 3: Anticancer Cytotoxicity (IC₅₀) of Nitroimidazole Compounds

| Compound | Cell Line | Condition | IC₅₀ (µM) | Reference(s) |

|---|---|---|---|---|

| N-ethyl-nitroimidazole | A549 (Lung) | Normoxic | ~50 | [23] |

| N-ethyl-nitroimidazole | MDA-MB-231 (Breast) | Normoxic | 16.7 | [23] |

| TH-302 (Evofosfamide) | Various | Hypoxic | Varies by cell type | [3][24] |

Note: The cytotoxic potential of HAPs like TH-302 increases dramatically under hypoxic conditions compared to normoxic conditions.

Table 4: Antibacterial Activity (MIC) Against Selected Bacteria

| Compound Class / Example | Pathogen | MIC Range (µg/mL) | Reference(s) |

|---|---|---|---|

| Metronidazole | Bacteroides fragilis group | Generally ≤ 2 | [10][25] |

| Novel Nitroimidazole Derivatives (8a-8o) | CP-K. pneumonia | 16 - >128 | [26] |

| Metronidazole (Reference) | CP-K. pneumonia | >128 | [26] |

Note: Novel nitroimidazole derivatives have shown significantly greater activity than metronidazole against certain carbapenemase-producing (CP) Gram-negative bacteria.[26]

Key Experimental Protocols

Standardized protocols are crucial for evaluating and comparing the biological activity of novel nitroimidazole compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.

-

Preparation of Inoculum:

-

Streak the bacterial isolate on a suitable agar plate and incubate for 18-24 hours.

-

Select 3-5 colonies and transfer to a tube with 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Incubate for 18-24 hours at 37°C.

-

Adjust the culture to a 0.5 McFarland standard, which is then further diluted to a final standardized concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[27][28]

-

-

Plate Preparation:

-

In a 96-well microtiter plate, add 50 µL of CAMHB to wells in columns 2-11.

-

Add 100 µL of CAMHB to column 12 (sterility control).

-

Prepare a stock solution of the test compound at twice the highest desired concentration and add 100 µL to column 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating this process across the plate to column 10. Discard the final 50 µL from column 10.[29] Column 11 serves as the growth control (no drug).

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to wells in columns 1-11. The final volume in each well is 100 µL.

-

Seal the plate and incubate at 37°C for 16-24 hours.[27]

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[27]

-

In Vitro Cytotoxicity Assay (MTT Assay for IC₅₀)

This protocol measures the concentration of a compound that inhibits the metabolic activity of a cell line by 50% (IC₅₀).

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the nitroimidazole test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (negative control) and a known cytotoxic agent (positive control).

-

Incubate the plate for the desired exposure period (typically 48-72 hours).[30]

-

-

MTT Addition and Incubation:

-

Add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; ~5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[23]

-

-

Data Acquisition:

-

Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[30]

-

Target Identification Workflow for HAPs

This workflow enables the identification of cellular proteins that are covalently modified by a nitroimidazole compound upon its reductive activation under hypoxia.

References

- 1. elearning.unimib.it [elearning.unimib.it]

- 2. All About Nitroimidazole [unacademy.com]

- 3. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lecturio.com [lecturio.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]

- 9. academic.oup.com [academic.oup.com]

- 10. Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. DprE2 is a molecular target of the anti-tubercular nitroimidazole compounds pretomanid and delamanid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. openmedscience.com [openmedscience.com]

- 16. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. oncotarget.com [oncotarget.com]

- 18. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comparison of in vitro activity of the nitroimidazoles delamanid and pretomanid against multidrug-resistant and extensively drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

- 21. Evaluating The Therapeutic Effect of 2-Nitroimidazole on Toxoplasma gondii: An In vitro and In vivo Study Using BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. Sci-Hub [sci-hub.st]

- 25. Recent Trends in Antimicrobial Resistance among Anaerobic Clinical Isolates [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 30. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

An In-depth Technical Guide to the Mechanism of Action of Bromo-Nitroimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of bromo-nitroimidazole derivatives, a class of compounds with significant potential in oncology. By leveraging their unique chemical properties, these agents exhibit selective toxicity toward hypoxic tumor cells and act as potent radiosensitizers, offering a targeted approach to cancer therapy. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Hypoxia-Selective Bioreduction and Radiosensitization

The primary mechanism of action of bromo-nitroimidazole derivatives hinges on the bioreductive activation of the nitro group under hypoxic conditions, a hallmark of the microenvironment in solid tumors.[1][2][3] In well-oxygenated (normoxic) tissues, the nitro group undergoes a one-electron reduction to a nitro radical anion. This radical is rapidly re-oxidized back to the parent compound by molecular oxygen, rendering it relatively non-toxic to healthy cells.[3]

However, in the oxygen-deficient environment of hypoxic tumor cells, the nitro radical anion can undergo further reduction to form highly reactive nitroso, hydroxylamine, and amine metabolites.[][5] These reactive intermediates are cytotoxic, covalently binding to and damaging essential cellular macromolecules such as DNA and proteins, ultimately leading to cell death.[][6][7] The presence of a bromine atom on the imidazole ring can enhance the electron-affinic properties of the molecule, facilitating its reduction and potentially increasing its efficacy as a radiosensitizer.[8]

As radiosensitizers, bromo-nitroimidazole derivatives mimic the effect of oxygen. Ionizing radiation generates free radicals in cells, which can damage DNA. In the presence of oxygen, this damage is "fixed" and becomes permanent and lethal to the cell. Under hypoxic conditions, this radical damage is more readily repaired. Bromo-nitroimidazoles, with their high electron affinity, can react with these DNA radicals, preventing their repair and thus sensitizing the hypoxic tumor cells to the effects of radiation.[2][9]

Quantitative Data on Biological Activity

The biological activity of bromo-nitroimidazole derivatives is typically quantified through various in vitro assays. The following tables summarize key quantitative data for representative compounds from the literature.

Table 1: Hypoxic Cytotoxicity of Bromo-Nitroimidazole Derivatives

| Compound | Cell Line | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia | Hypoxic Cytotoxicity Ratio (Normoxia IC50 / Hypoxia IC50) | Reference |

| Evofosfamide (TH-302) | HT-1080 | >1000 | 1.5 | >667 | [10] |

| 2-bromo-4-nitroimidazole derivative | HCT116 | 20.5 | 8.2 | 2.5 | [11] |

| N-alkyl-nitroimidazole | A549 | - | 14.67 - 32.33 | - | [12] |

Note: Data is compiled from various sources and experimental conditions may differ.

Table 2: Radiosensitizing Efficacy of Bromo-Nitroimidazole Derivatives

| Compound | Cell Line | Radiation Dose (Gy) | Sensitizer Enhancement Ratio (SER) | Reference |

| Misonidazole analogue | V79 | 2 | 1.5 - 2.5 | [9] |

| Nitroimidazole-oxadiazole derivative | HCT116 | 2, 4, 6 | 1.3 - 1.8 | [11] |

SER is the ratio of radiation doses required to produce the same biological effect in the absence and presence of the sensitizing agent.

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the mechanism of action of bromo-nitroimidazole derivatives.

1. Hypoxic Cytotoxicity Assay (Clonogenic Assay)

-

Objective: To determine the selective toxicity of a compound to cells under hypoxic versus normoxic conditions.

-

Methodology:

-

Cells (e.g., HCT116, A549) are seeded into 6-well plates at a density that will yield approximately 50-100 colonies per plate.

-

After allowing cells to attach overnight, the plates are divided into normoxic and hypoxic groups.

-

The hypoxic group is placed in a hypoxic chamber with a controlled atmosphere (e.g., 94% N₂, 5% CO₂, <1% O₂). The normoxic group remains in a standard incubator (95% air, 5% CO₂).

-

Cells are exposed to a range of concentrations of the bromo-nitroimidazole derivative for a specified duration (e.g., 24 hours).

-

After exposure, the drug-containing medium is removed, and cells are washed with PBS and incubated with fresh medium for 7-14 days to allow for colony formation.

-

Colonies are fixed with methanol and stained with crystal violet.

-

Colonies containing ≥50 cells are counted. The surviving fraction is calculated as the ratio of colonies formed in the presence of the drug to those formed in the control (no drug).

-

IC50 values are determined by plotting the surviving fraction against the drug concentration.

-

2. Radiosensitization Assay

-

Objective: To measure the ability of a compound to enhance the cell-killing effects of ionizing radiation.

-

Methodology:

-

Cells are seeded as described for the clonogenic assay.

-

Cells are pre-incubated with a non-toxic concentration of the bromo-nitroimidazole derivative for a specified time (e.g., 1-2 hours) under hypoxic conditions.

-

The plates are then irradiated with various doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.

-

Control groups include cells with no drug and no radiation, cells with drug only, and cells with radiation only.

-

Following irradiation, the drug is removed, and cells are incubated to allow for colony formation as described above.

-

Colonies are counted, and survival curves are generated by plotting the surviving fraction as a function of the radiation dose.

-

The Sensitizer Enhancement Ratio (SER) is calculated from the survival curves.

-

3. Bioreductive Metabolism Studies

-

Objective: To identify the metabolites of bromo-nitroimidazole derivatives formed under hypoxic conditions.

-

Methodology:

-

A suspension of tumor cells or a cellular fraction containing nitroreductases (e.g., microsomes) is incubated with the bromo-nitroimidazole derivative under hypoxic conditions.

-

At various time points, aliquots of the reaction mixture are taken, and the reaction is quenched (e.g., by adding a cold organic solvent).

-

The samples are then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the parent compound and its metabolites.

-

The rate of disappearance of the parent compound and the appearance of metabolites are quantified.

-

Conclusion

Bromo-nitroimidazole derivatives represent a promising class of targeted anticancer agents. Their mechanism of action, centered on hypoxia-selective bioreduction and radiosensitization, provides a strong rationale for their development in treating solid tumors. A thorough understanding of their molecular pathways, supported by robust quantitative data and well-defined experimental protocols, is crucial for advancing these compounds through preclinical and clinical development. This guide provides a foundational resource for researchers and drug development professionals working to harness the therapeutic potential of bromo-nitroimidazole derivatives.

References

- 1. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 3. openmedscience.com [openmedscience.com]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. 2-Bromo-4-nitroimidazole | 65902-59-2 | Benchchem [benchchem.com]

- 7. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photodissociation of bromine-substituted nitroimidazole radiosensitizers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Bromo-1-methyl-2-nitro-1H-imidazole

This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of 4-Bromo-1-methyl-2-nitro-1H-imidazole, a heterocyclic compound of interest to researchers and professionals in drug development and organic chemistry. This document details the historical synthesis and presents key quantitative data, experimental protocols, and a visualization of its synthetic pathway.

Discovery and History

The first reported synthesis of this compound appears in a study focused on the preparation and reactions of various bromo-2-nitro- and bromo-2-aminoimidazoles. The compound was synthesized through the direct bromination of 1-methyl-2-nitroimidazole.[1][2][3] In this process, controlling the reaction conditions was crucial to achieve the desired monobrominated product, as the bromination could readily proceed to dibromination in aqueous solutions.[1][4] The use of dioxane as a solvent allowed for a slower, more controlled reaction, yielding a mixture of 4-bromo-1-methyl-2-nitroimidazole and its 5-bromo isomer.[1]

Physicochemical and Spectroscopic Data

A summary of the available quantitative data for this compound is presented below. These properties are essential for its handling, characterization, and application in further research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 121816-79-3 | [5][6] |

| Molecular Formula | C4H4BrN3O2 | [5] |

| Molecular Weight | 206.00 g/mol | [5] |

| Purity | 97% | [5] |

| Storage Temperature | 2-8°C | [5] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy Type | Data | Source |

| Mass Spectrometry (EI) | m/z 206/204 (56%), 176/174 (38%), 160/158 (9%), 135/133 (76%), 121/119 (26%), 80 (100%) | [4] |

| 1H NMR (DMSO-d6) | δ: 4.15 (s) | [4] |

Experimental Protocols

The following section details the experimental protocol for the synthesis of this compound based on the initial reported method.

Synthesis of 1-methyl-2-nitroimidazole (Starting Material)

While the primary focus is on the brominated compound, the synthesis of its precursor, 1-methyl-2-nitroimidazole, is a critical first step. Several methods for the N-alkylation of nitroimidazoles have been described, often involving the reaction of the parent nitroimidazole with an alkylating agent in the presence of a base.[7]

Bromination of 1-methyl-2-nitroimidazole

The first reported synthesis of this compound was achieved through the direct bromination of 1-methyl-2-nitroimidazole.

Procedure:

-

1-Methyl-2-nitroimidazole (0.5 g) is dissolved in 70 mL of 1,4-dioxane.[4]

-

1 mL of bromine is added to the solution with vigorous stirring.[4]

-

The reaction is allowed to proceed, and the resulting products are separated. This reaction yields a mixture of 4-bromo-1-methyl-2-nitroimidazole and 5-bromo-1-methyl-2-nitroimidazole in a 4:1 ratio.[1]

-

The products can be separated and purified using chromatographic techniques.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound from its precursor.

Caption: Synthetic pathway for this compound.

Biological Activity and Mechanism of Action

Currently, there is a notable lack of specific studies on the biological activity and mechanism of action of this compound in the publicly available scientific literature. However, the broader class of nitroimidazole compounds is well-known for a range of biological activities.

Nitroimidazoles are widely recognized for their efficacy as antimicrobial agents against anaerobic bacteria and protozoa.[8][9] Their mechanism of action is generally understood to involve the reductive activation of the nitro group in hypoxic (low oxygen) environments, which are characteristic of anaerobic organisms and the microenvironment of solid tumors.[10][11] This reduction leads to the formation of reactive nitroso and hydroxylamine intermediates, as well as other radical species, which can induce cellular damage, including DNA strand breaks, and inhibit essential cellular processes.[11][12]

Furthermore, various nitroimidazole derivatives have been investigated for their potential as anticancer agents, particularly as radiosensitizers for hypoxic tumor cells and as hypoxia-activated prodrugs.[11][13] The rationale behind this application is the selective activation of these compounds in the low-oxygen environment of tumors, leading to targeted cytotoxicity.[10]

Given the structural features of this compound, it is plausible that it may exhibit similar biological activities. However, without specific experimental data, this remains speculative. Further research is warranted to elucidate the potential therapeutic applications and the precise mechanism of action of this compound.

Conclusion

This compound is a nitroimidazole derivative whose synthesis was first reported through the controlled bromination of 1-methyl-2-nitroimidazole. While its physicochemical and spectroscopic properties have been partially characterized, there is a significant gap in the understanding of its biological activity and mechanism of action. Based on the known properties of the nitroimidazole class of compounds, it holds potential for further investigation as an antimicrobial or anticancer agent. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field, highlighting the need for future studies to fully explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. labshake.com [labshake.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. jocpr.com [jocpr.com]

- 9. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 10. 2-Bromo-4-nitroimidazole | 65902-59-2 | Benchchem [benchchem.com]

- 11. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation, toxicity and mutagenicity of 1-methyl-2-nitrosoimidazole. A toxic 2-nitroimidazole reduction product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Navigating the Uncharted Territory: A Technical Guide to the Safety, Handling, and MSDS of 4-Bromo-1-methyl-2-nitro-1h-imidazole

Disclaimer: A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 4-Bromo-1-methyl-2-nitro-1h-imidazole (CAS No. 121616-79-3) is not publicly available at the time of this writing. The following in-depth technical guide has been compiled from information on structurally similar compounds and general best practices for handling halogenated nitroaromatic compounds. This guide is intended for researchers, scientists, and drug development professionals and should be used as a supplementary resource to a thorough risk assessment conducted by qualified personnel.

Executive Summary

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Due to the absence of a dedicated safety data sheet, this document provides a comprehensive overview of its presumed hazards, safe handling protocols, and emergency procedures based on data from analogous chemical structures. Researchers must exercise extreme caution and adhere to stringent safety protocols when handling this compound.

Hazard Identification and Classification

Based on the safety profiles of structurally related bromo-nitro-imidazoles, this compound is anticipated to possess the following hazards.

Anticipated GHS Hazard Classification

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

Anticipated Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed.[2] |

| Hazard | H315 | Causes skin irritation.[2] |

| Hazard | H319 | Causes serious eye irritation.[2] |

| Hazard | H335 | May cause respiratory irritation.[2] |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |

| Precautionary | P264 | Wash skin thoroughly after handling.[3] |

| Precautionary | P270 | Do not eat, drink or smoke when using this product.[3] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] |

| Precautionary | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] |

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[5] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| Precautionary | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |

| Precautionary | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[3] |

Experimental Protocols and Handling Procedures

Extreme caution should be exercised during all experimental procedures involving this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.

References

An In-depth Technical Guide to 4-Bromo-1-methyl-2-nitro-1h-imidazole for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-1-methyl-2-nitro-1h-imidazole is a halogenated nitroimidazole derivative. Nitroimidazoles are a class of compounds of significant interest in medicinal chemistry, known for their applications as antimicrobial and anticancer agents. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, commercial suppliers, and safety information. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Properties and Identification

This section summarizes the key chemical identifiers and properties of this compound.

| Property | Value |

| CAS Number | 121816-79-3 |

| Molecular Formula | C4H4BrN3O2 |

| Molecular Weight | 206.00 g/mol |

| Alternate Names | 4-Bromo-1-methyl-2-nitroimidazole |

Commercial Suppliers and Purchasing

This compound is available from various commercial suppliers, indicating its accessibility for research and development purposes. The following table lists some of the known vendors. Purity levels and available quantities may vary by supplier.

| Supplier | Product Number/Reference | Purity |

| Alfa Chemistry | ACM121816793 | Inquire |

| Lab-Chemicals.Com | - | 97% |

| Fluorochem | - | Inquire |

| Axsyn | AX-KW0K | Inquire |

| Moldb | M112537 | Typically 97% |

| Echemi | - | Inquire |

Synthesis and Experimental Protocols

General Caution: The synthesis of nitroimidazoles should be performed with appropriate safety precautions, as these compounds can be energetic.

Biological Activity and Applications in Drug Development

There is currently a significant lack of publicly available data on the specific biological activity and experimental applications of this compound. While the broader class of nitroimidazoles has been extensively studied and has yielded important drugs, the specific effects of this particular bromo- and methyl-substituted derivative have not been detailed in the scientific literature.

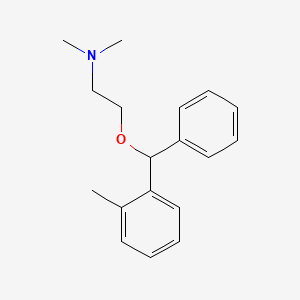

Nitroimidazoles generally exert their biological effects through the reduction of the nitro group under hypoxic conditions, leading to the formation of reactive nitrogen species that can damage cellular macromolecules such as DNA. This mechanism is the basis for their use as antibiotics against anaerobic bacteria and protozoa, and as radiosensitizers in cancer therapy.

It is plausible that this compound could serve as a chemical intermediate for the synthesis of more complex molecules with potential therapeutic applications. The bromo-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to build a library of derivatives for biological screening.

Due to the absence of specific data on its biological targets and mechanism of action, no signaling pathway or experimental workflow diagrams can be provided at this time.

Safety and Handling

A comprehensive, GHS-compliant Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of related nitroimidazole and brominated compounds, the following precautions should be taken:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.

Disclaimer: This information is intended for research purposes only and does not constitute a comprehensive safety guide. Users should consult available safety data and conduct a thorough risk assessment before handling this chemical.

4-Bromo-1-methyl-2-nitro-1H-imidazole: A Technical Review for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 4-Bromo-1-methyl-2-nitro-1H-imidazole and related nitroimidazole compounds. It is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics. This document collates available data on the synthesis, chemical properties, and biological activities of this class of compounds, with a focus on their potential as anticancer and antibacterial agents. While specific experimental data for this compound is limited in the current literature, this review extrapolates from closely related analogues to provide a basis for future research.

Introduction

Nitroimidazoles are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] The core imidazole structure, substituted with a nitro group, is a key pharmacophore responsible for the activity of numerous approved drugs and clinical candidates. These compounds are particularly known for their efficacy against anaerobic bacteria and protozoa, and as radiosensitizers in cancer therapy.[1][2] The mechanism of action is generally understood to involve the bioreductive activation of the nitro group under hypoxic conditions, which are prevalent in solid tumors and anaerobic infections, leading to the formation of cytotoxic reactive nitrogen species that can induce cellular damage, including DNA strand breaks.[3]

This compound is a specific derivative within this class, featuring a bromine atom at the 4-position and a methyl group on the imidazole nitrogen. The bromine atom can serve as a useful synthetic handle for further molecular elaboration, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[4] This review aims to summarize the current state of knowledge regarding this compound and its close analogues.

Synthesis and Chemical Properties

Inferred Experimental Protocol for Synthesis

The following protocol is based on analogous bromination reactions of nitroimidazoles. Researchers should optimize these conditions for the specific synthesis of this compound.

-

Dissolution: Dissolve 1-methyl-2-nitroimidazole in a suitable solvent, such as dioxane.

-

Addition of Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, to the solution at room temperature. The molar ratio of the starting material to the brominating agent should be carefully controlled to favor mono-bromination.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench any excess brominating agent. Extract the product into an organic solvent.

-

Purification: Purify the crude product using column chromatography on silica gel to isolate this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Chemical Properties

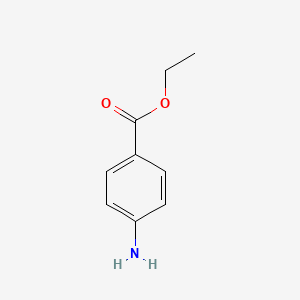

Specific, experimentally determined chemical and physical properties for this compound are not available in the reviewed literature. The table below lists the properties of a closely related compound, 4-bromo-2-nitro-1H-imidazole, for reference.

| Property | Value (for 4-bromo-2-nitro-1H-imidazole) |

| Molecular Formula | C₃H₂BrN₃O₂ |

| Molecular Weight | 191.97 g/mol [5] |

| CAS Number | 121816-84-0[5] |

| Appearance | Likely a solid |

| Solubility | Expected to be soluble in organic solvents |

Biological Activity

While quantitative biological data for this compound is not available, the broader class of nitroimidazoles has demonstrated significant potential as both anticancer and antibacterial agents.

Anticancer Activity

Nitroimidazoles are known to act as hypoxia-activated prodrugs, making them attractive candidates for targeting the hypoxic microenvironment of solid tumors.[2]

The following table summarizes the in vitro anticancer activity of several N-alkyl-nitroimidazole derivatives against human cancer cell lines. This data provides a benchmark for the potential activity of this compound.

| Compound | Cell Line | Assay | IC₅₀ / LC₅₀ (µM) | Reference |

| N-methyl-nitroimidazole | A549 (Lung Carcinoma) | MTT | 17.00 ± 1.7 | [3] |

| N-methyl-nitroimidazole | MDA-MB-231 (Breast Adenocarcinoma) | MTT | 16.67 ± 2.3 | [3] |

| N-ethyl-nitroimidazole | A549 (Lung Carcinoma) | MTT | 14.67 ± 2.5 | [3] |

| N-ethyl-nitroimidazole | MDA-MB-231 (Breast Adenocarcinoma) | MTT | 17.33 ± 2.1 | [3] |

| Nitroimidazole derivative 5f | MCF-7 (Breast Cancer) | Not specified | 1.0 µg/mL | [6] |

| Nitroimidazole derivative 5k | MCF-7 (Breast Cancer) | Not specified | 1.0 µg/mL | [6] |

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[7]

-

Cell Culture: Culture human cancer cell lines (e.g., A549, MDA-MB-231) in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified incubator.[8]

-

Cell Seeding: Seed the cells into 96-well plates at a density of approximately 1.5 x 10³ cells per well and allow them to adhere for 12-24 hours.[7][8]

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., 1, 5, 10, 25, 50, and 100 µM) in the culture medium and add to the wells.[7] Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Activity

Nitroimidazoles are well-established antibacterial agents, particularly against anaerobic bacteria. Their selective toxicity is attributed to the reductive activation of the nitro group by microbial nitroreductases.

The following table presents the Minimum Inhibitory Concentration (MIC) values for nitroimidazole derivatives against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Metronidazole | Anaerobic bacteria | ≤ 3.1 | [9] |

| Ornidazole | Anaerobic bacteria | ≤ 3.1 | [9] |

| Tinidazole | Anaerobic bacteria | ≤ 3.1 | [9] |

| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole | K. pneumoniae | 41 µM | [4] |

| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole | E. coli | 41 µM | [4] |

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

-

Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours, under aerobic or anaerobic conditions depending on the bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.

Mechanism of Action

The primary mechanism of action for nitroimidazoles is their reductive bioactivation in hypoxic environments.[3] This process is crucial for their selective toxicity towards anaerobic microorganisms and hypoxic cancer cells.

The one-electron reduction of the nitro group forms a nitroso radical anion, which can undergo further reactions to generate other reactive nitrogen species. These highly reactive intermediates can covalently bind to and damage cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death. The specificity of this mechanism for hypoxic environments minimizes toxicity to normal, well-oxygenated tissues. At present, no specific signaling pathways modulated by this compound have been identified.

Conclusion and Future Directions

This compound represents an under-investigated member of the pharmacologically important nitroimidazole class. While direct experimental data on its synthesis and biological activity are scarce, the available literature on related compounds suggests its potential as a valuable scaffold for the development of novel anticancer and antibacterial agents.

Future research should focus on:

-

Developing and optimizing a robust synthetic protocol for this compound.

-

Conducting comprehensive in vitro and in vivo studies to determine its anticancer and antibacterial efficacy, including the generation of IC₅₀ and MIC values against a range of cancer cell lines and bacterial strains.

-

Investigating its mechanism of action in more detail, including its effects on specific cellular signaling pathways.

-

Utilizing the bromo-substituent as a synthetic handle to create a library of derivatives for SAR studies to identify compounds with improved potency and selectivity.